p-Coumaric acid ethyl ester

Vue d'ensemble

Description

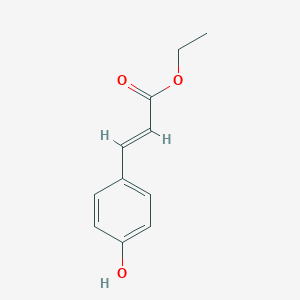

p-Coumaric acid ethyl ester is an organic compound with the molecular formula C₁₁H₁₂O₃. It is characterized by the presence of an ester group and a phenolic hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One method for synthesizing p-Coumaric acid ethyl ester involves the extraction from corn stalks. The process includes leaching corn stalk powder with 60% ethanol for seven days, followed by sequential leaching to obtain a first extract. This extract is then dispersed in deionized water and extracted with petroleum ether and ethyl acetate. The final product is obtained through chromatographic column separation and purification using HPLC preparative chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the extraction method from corn stalks mentioned above can be scaled up for industrial purposes, given its environmental friendliness and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

p-Coumaric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Ethers or esters

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Inhibition of Aldose Reductase

Recent studies have demonstrated that p-CAEE exhibits strong inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The half inhibitory concentration (IC50) was found to be 1.92 μM, indicating potent activity. The mechanism involves noncompetitive inhibition, with binding sites identified within the enzyme's structure, suggesting potential for developing new aldose reductase inhibitors to alleviate diabetic symptoms .

1.2 Antitumor Activity

Esterification of p-coumaric acid has been shown to enhance its antitumor properties. In vitro studies indicated that p-CAEE significantly decreased the viability of melanoma cells (B16-F10 and SK-MEL-25) at concentrations below 1 mM. The compound was effective in arresting the cell cycle and promoting apoptosis in these cancer cell lines, highlighting its potential as a novel anticancer agent .

1.3 Tyrosinase Inhibition

p-CAEE has been identified as a potent inhibitor of tyrosinase, an enzyme critical for melanin synthesis. Its reversible and dose-dependent inhibition suggests applications in skin whitening products and treatments for hyperpigmentation disorders. The compound alters the enzyme's structure, further supporting its utility in cosmetic formulations .

Agricultural Applications

2.1 Fungal Growth Inhibition

Research has shown that p-CAEE can inhibit the mycelial growth and spore germination of various plant pathogens, such as Alternaria alternata. This property makes it a candidate for developing natural fungicides to protect crops from diseases like black spot rot in jujube fruit .

2.2 Plant Growth Regulation

The presence of p-CAEE in hemp roots has been quantified, revealing its role as a bioactive compound that may influence plant growth and development. The concentrations found were 6.47 mg/g in hemp root extracts, indicating its significance among secondary metabolites that could be harnessed for agricultural enhancements .

Cosmetic Applications

Given its tyrosinase inhibition capabilities, p-CAEE is being explored for use in cosmetic formulations aimed at reducing skin pigmentation and promoting an even skin tone. Its antioxidant properties also contribute to skin health by mitigating oxidative stress, which is linked to aging and skin damage .

Data Summary Table

Case Studies

Case Study 1: Aldose Reductase Inhibition

In a study focused on diabetic complications, p-CAEE was shown to bind effectively to aldose reductase, altering its structural dynamics and leading to significant inhibition of enzyme activity. This finding offers a promising pathway for developing therapeutic agents targeting diabetes-related conditions.

Case Study 2: Melanoma Cell Viability

A comparative study on the effects of p-CAEE versus unmodified p-coumaric acid indicated that the esterified form exhibited markedly improved antitumor effects. The study utilized various assays to confirm cell cycle arrest and apoptosis induction, reinforcing the potential of p-CAEE as an anticancer agent.

Mécanisme D'action

The mechanism of action of p-Coumaric acid ethyl ester involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The ester group can undergo hydrolysis to release the active phenolic compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (E)-3-(4-hydroxyphenyl)acrylate

- Ethyl (E)-3-(4-methoxyphenyl)acrylate

- Methyl (E)-3-(4-acetoxyphenyl)acrylate

Uniqueness

p-Coumaric acid ethyl ester is unique due to its specific combination of an ester group and a phenolic hydroxyl group, which imparts distinct chemical and biological properties.

Activité Biologique

p-Coumaric acid ethyl ester (p-CAEE) is a derivative of p-coumaric acid, a naturally occurring phenolic compound found in various plants. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of p-CAEE, highlighting its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

This compound is formed by the esterification of p-coumaric acid with ethanol. This modification enhances its lipophilicity, which may contribute to its biological activity. The structural characteristics of p-CAEE facilitate interactions with biological molecules, making it a candidate for various therapeutic applications.

Antioxidant Activity

p-CAEE exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. For instance, p-CAEE demonstrated a strong capacity to inhibit lipid peroxidation in linoleic acid emulsions, indicating its potential to protect cellular membranes from oxidative damage .

Antitumor Activity

Recent research has highlighted the antitumor potential of p-CAEE against melanoma cells. In vitro studies involving murine B16-F10 and human SK-MEL-25 melanoma cell lines revealed that p-CAEE significantly inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase. The compound exhibited a dose-dependent cytotoxic effect, with lower doses effectively controlling tumor growth . In vivo experiments further supported these findings, showing reduced tumor burden in treated mice compared to controls.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| B16-F10 | <1 | Cell cycle arrest at G0/G1 phase |

| SK-MEL-25 | <1 | Cell cycle arrest at S/G2 phase |

Inhibition of Aldose Reductase

p-CAEE has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.92 μM, functioning through a noncompetitive inhibition mechanism. This inhibition is significant as it may alleviate symptoms associated with diabetes by preventing excessive glucose conversion to sorbitol .

The mechanisms underlying the biological activities of p-CAEE are multifaceted:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), p-CAEE protects cells from oxidative stress.

- Antitumor Mechanism : The induction of cell cycle arrest suggests that p-CAEE disrupts the proliferation of cancer cells through modulation of cell cycle regulatory proteins.

- Enzyme Inhibition : Binding to aldose reductase alters enzyme conformation, reducing its activity and subsequently impacting metabolic pathways involved in glucose metabolism.

Case Studies and Research Findings

Several studies have explored the effects of p-CAEE across different biological systems:

- Melanoma Studies : Research indicated that both ethyl and butyl esters of p-coumaric acid significantly inhibited melanoma cell growth, with the ethyl ester showing superior efficacy in cell viability assays .

- Diabetes Research : A study demonstrated that p-CAEE effectively inhibited gluconeogenesis in isolated rat liver perfusions, suggesting its potential role in managing diabetes .

Propriétés

IUPAC Name |

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEVXVQCPESC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341775 | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-06-8, 7362-39-2 | |

| Record name | NSC408777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: p-Coumaric acid ethyl ester exhibits a strong inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. [] This inhibition occurs in a noncompetitive manner, meaning that ethyl coumarate does not compete with the enzyme's substrate for binding. [] Instead, it binds to the enzyme at various sites, including anionic, hydrophobic, and selective pockets, primarily through hydrogen bonds and hydrophobic interactions with specific amino acid residues like Thr113, Cys80, Trp111, and Leu300. [] This binding alters the enzyme's conformation, increasing β-sheet content while decreasing α-helix, random coil content, and intrinsic fluorescence strength. [] By inhibiting aldose reductase, ethyl coumarate holds potential for mitigating diabetic complications.

ANone: this compound ((E)-Ethyl 3-(4-hydroxyphenyl)acrylate), also known as ethyl coumarate, has the following characteristics:

- Spectroscopic Data: Structural elucidation commonly involves techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [, , , , , ]

A: Ethyl coumarate is found in wine and its concentration can be influenced by grape varietals and winemaking processes. [] For example, Shiraz wines exhibit higher levels of ethyl coumarate than Grenache wines. [] During fermentation and barrel aging, the concentration of this compound increases. [] This is significant because certain yeast strains, like Dekkera bruxellensis, possess esterase activity that can convert ethyl coumarate into 4-ethylphenol. [] 4-Ethylphenol contributes to the undesirable "medicinal" or "barnyard" off-flavor in wines, particularly those affected by spoilage yeasts like Brettanomyces/Dekkera. []

A: Yes, ethyl coumarate can serve as a precursor to 4-ethylphenol, a compound that significantly impacts the sensory profile of wine. [] Specific strains of Dekkera bruxellensis yeast (AWRI 1499 and AWRI 1608) demonstrate varying abilities to convert ethyl coumarate to 4-ethylphenol, with yields reaching up to 68%. [] This conversion highlights the importance of managing these yeast strains during wine production to control the development of undesirable aromas.

A: Research indicates the presence of this compound in the hard resin fraction of hops (Humulus lupulus L.). [] Sensory analysis revealed this compound contributes to the overall bitterness profile of Pilsner-type beer, although its individual bitter recognition threshold is relatively high (198 μmol/L). [] Brewing trials utilizing ε-resin, which is rich in ethyl coumarate, have demonstrated the potential for producing beverages enriched with prenylated hop flavonoids. []

ANone: Various analytical methods are employed to quantify ethyl coumarate:

- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is widely used for identifying and quantifying volatile compounds, including ethyl coumarate, in complex matrices like wine. [, ] The use of deuterium-labeled analogs as internal standards enhances accuracy and precision. []

- HPLC (High-Performance Liquid Chromatography): This versatile technique can separate, identify, and quantify ethyl coumarate in various samples, including plant extracts, food products, and biological samples. [, , , ] Coupling HPLC with detectors like DAD (Diode Array Detector) or MS (Mass Spectrometry) enables accurate quantification and structural confirmation. [, ]

ANone: this compound has been identified in various plant species, indicating its diverse natural occurrence:

- Dichroa hirsuta: This plant yielded ethyl coumarate as one of its chemical constituents, demonstrating the compound's presence in traditional medicinal plants. [] Interestingly, compounds 2-5 from this plant, including ethyl coumarate, exhibited activation of the Nrf2-ARE signaling pathway, suggesting potential antioxidant and cytoprotective properties. []

- Loropetalum chinense: Ethyl coumarate was isolated from this plant for the first time, expanding its known natural sources and highlighting the potential for discovering novel bioactive compounds. []

- Guazuma ulmifolia: Ethyl coumarate was found in the hydroalcoholic extract of Guazuma ulmifolia leaves. [] This extract displayed notable anthelmintic activity against the parasitic nematode Haemonchus contortus, suggesting potential applications in veterinary medicine. []

- Opuntia ficus-indica (Cactus): Roasting cactus seeds led to an increase in ethyl coumarate concentration, indicating the impact of food processing on its levels in plant-based products. []

- Musa sapientum (Banana): Ethyl coumarate was identified in the ethanolic extract of banana peel, signifying its presence in common food waste and potential for valorization. []

- Camellia pollen: Ethyl coumarate isolated from camellia pollen exhibited potent tyrosinase inhibitory activity, highlighting its potential for cosmetic applications targeting hyperpigmentation. [] This inhibitory activity was stronger than that of arbutin, a known skin-whitening agent. [] Fluorescence spectroscopy and docking simulations suggest that ethyl coumarate interacts with tyrosinase, potentially inducing conformational changes in the enzyme's active site. []

- Physalis pubescens: This plant yielded ethyl coumarate as one of its chemical constituents, further expanding its presence in the plant kingdom and potential for diverse bioactivities. []

A: The structure of ethyl coumarate significantly influences its bioactivity. [] For example, the presence of the ethyl ester group contributes to its strong inhibition of aldose reductase. [] Additionally, the compound's oil-water partition coefficient, which is influenced by its structure, correlates with its inhibitory potency. [] This suggests that structural modifications could be explored to optimize its pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.